molecular formula C22H40N6O8 B12118171 Acetyl-(D-lys89,sar90)-beta-lipotropin (88-91) (human)

Acetyl-(D-lys89,sar90)-beta-lipotropin (88-91) (human)

Cat. No.: B12118171
M. Wt: 516.6 g/mol
InChI Key: XVWNIYYJLZLOIR-UHFFFAOYSA-N
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Description

Acetyl-(D-lys89,sar90)-beta-lipotropin (88-91) (human) is a synthetic peptide derived from beta-lipotropin, a precursor polypeptide involved in the production of endorphins and other biologically active peptides. This compound is of interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-(D-lys89,sar90)-beta-lipotropin (88-91) (human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Using reagents like HBTU or DIC to activate carboxyl groups for peptide bond formation.

    Deprotection Steps: Removing protecting groups from amino acids to allow for subsequent coupling.

    Cleavage from Resin: Using strong acids like trifluoroacetic acid (TFA) to release the peptide from the resin.

Industrial Production Methods

Industrial production of peptides often involves large-scale SPPS with automated synthesizers to ensure high purity and yield. Purification steps such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The peptide may undergo oxidation reactions, particularly at methionine or cysteine residues.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: DTT, beta-mercaptoethanol.

    Substitution Reagents: Amino acid derivatives, coupling reagents.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.

Scientific Research Applications

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and interactions with receptors.

    Medicine: Explored for therapeutic potential in pain management and metabolic disorders.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of Acetyl-(D-lys89,sar90)-beta-lipotropin (88-91) (human) involves its interaction with specific receptors and enzymes in the body. It may mimic or inhibit the activity of endogenous peptides, thereby modulating physiological processes. The molecular targets and pathways involved include opioid receptors and signaling cascades related to pain and stress responses.

Comparison with Similar Compounds

Similar Compounds

    Beta-lipotropin: The parent polypeptide from which the compound is derived.

    Endorphins: Naturally occurring peptides with similar biological activities.

    Synthetic Analogs: Other modified peptides with variations in amino acid sequences.

Uniqueness

Acetyl-(D-lys89,sar90)-beta-lipotropin (88-91) (human) is unique due to its specific modifications, which may confer distinct biological properties and therapeutic potential compared to other peptides.

Properties

Molecular Formula

C22H40N6O8

Molecular Weight

516.6 g/mol

IUPAC Name

2-[[2-[[2-[(2-acetamido-6-aminohexanoyl)amino]-6-aminohexanoyl]-methylamino]acetyl]amino]pentanedioic acid

InChI

InChI=1S/C22H40N6O8/c1-14(29)25-15(7-3-5-11-23)20(33)27-16(8-4-6-12-24)21(34)28(2)13-18(30)26-17(22(35)36)9-10-19(31)32/h15-17H,3-13,23-24H2,1-2H3,(H,25,29)(H,26,30)(H,27,33)(H,31,32)(H,35,36)

InChI Key

XVWNIYYJLZLOIR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N(C)CC(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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